Cas no 916420-39-8 (3-2-Fluoro-5-(trifluoromethyl)-phenylpropionic acid)

3-2-Fluoro-5-(trifluoromethyl)-phenylpropionic acid is a fluorinated aromatic carboxylic acid derivative with significant utility in pharmaceutical and agrochemical synthesis. Its structure, featuring a fluoro and trifluoromethyl substituent on the phenyl ring, enhances electron-withdrawing properties, making it a valuable intermediate in the development of bioactive compounds. The compound's high purity and stability under standard conditions ensure consistent performance in coupling reactions and other synthetic applications. Its unique substitution pattern also facilitates selective functionalization, enabling precise modifications for targeted molecular design. This acid is particularly useful in medicinal chemistry for the preparation of fluorinated analogs with improved metabolic stability and binding affinity.
3-2-Fluoro-5-(trifluoromethyl)-phenylpropionic acid structure
916420-39-8 structure
Product Name:3-2-Fluoro-5-(trifluoromethyl)-phenylpropionic acid
CAS No:916420-39-8
MF:C10H8F4O2
MW:236.162937164307
CID:2951406
PubChem ID:46737486
Update Time:2025-06-15

3-2-Fluoro-5-(trifluoromethyl)-phenylpropionic acid Chemical and Physical Properties

Names and Identifiers

    • 3-[2-氟-5-(三氟甲基)苯基]丙酸
    • 3-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]PROPIONIC ACID
    • 3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic acid
    • 3-(2-Fluoro-5-(trifluoromethyl)phenyl)propanoic acid
    • 3-(2-Fluoro-5-(trifluoromethyl)phenyl)propanoicacid
    • 3-(2'-Fluoro-5'-(trifluoromethyl)phenyl)propionic acid
    • 3-[2-Fluoro-5-(trifluoromethyl)-phenyl]propionic acid
    • 916420-39-8
    • JS-4536
    • AKOS015956522
    • MFCD09025356
    • EN300-1457294
    • RLB42039
    • 3-2-Fluoro-5-(trifluoromethyl)-phenylpropionic acid
    • MDL: MFCD09025356
    • Inchi: 1S/C10H8F4O2/c11-8-3-2-7(10(12,13)14)5-6(8)1-4-9(15)16/h2-3,5H,1,4H2,(H,15,16)
    • InChI Key: AGDPEKNRXANVOW-UHFFFAOYSA-N
    • SMILES: FC1=CC=C(C(F)(F)F)C=C1CCC(=O)O

Computed Properties

  • Exact Mass: 236.04604214g/mol
  • Monoisotopic Mass: 236.04604214g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 37.3

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Boiling Point: 263.4±35.0 °C at 760 mmHg
  • Flash Point: 113.1±25.9 °C
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

3-2-Fluoro-5-(trifluoromethyl)-phenylpropionic acid Security Information

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Additional information on 3-2-Fluoro-5-(trifluoromethyl)-phenylpropionic acid

Recent Advances in the Study of 3-2-Fluoro-5-(trifluoromethyl)-phenylpropionic acid (CAS: 916420-39-8)

The compound 3-2-Fluoro-5-(trifluoromethyl)-phenylpropionic acid (CAS: 916420-39-8) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

Recent studies have highlighted the role of 3-2-Fluoro-5-(trifluoromethyl)-phenylpropionic acid as a key intermediate in the synthesis of novel bioactive molecules. Its trifluoromethyl and fluoro substituents contribute to its enhanced metabolic stability and bioavailability, making it a valuable scaffold for drug design. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in modulating specific enzyme targets, particularly in inflammatory pathways.

In terms of synthesis, advancements have been made in optimizing the yield and purity of 3-2-Fluoro-5-(trifluoromethyl)-phenylpropionic acid. A recent patent (US20230183245) describes a novel catalytic method that reduces byproduct formation and improves scalability. This method employs palladium-catalyzed cross-coupling reactions, which have shown higher efficiency compared to traditional approaches.

Biological evaluations of this compound have revealed promising results in preclinical models. For instance, a study in Bioorganic & Medicinal Chemistry Letters (2024) reported its potent inhibitory effects on COX-2, suggesting potential applications in anti-inflammatory therapies. Additionally, its role as a building block for PROTACs (Proteolysis Targeting Chimeras) has been explored, with early-stage research indicating its utility in targeted protein degradation strategies.

Despite these advancements, challenges remain in the clinical translation of 3-2-Fluoro-5-(trifluoromethyl)-phenylpropionic acid derivatives. Issues such as off-target effects and pharmacokinetic variability need to be addressed through further structure-activity relationship (SAR) studies. Collaborative efforts between academia and industry are essential to overcome these hurdles and unlock the full therapeutic potential of this compound.

In conclusion, 3-2-Fluoro-5-(trifluoromethyl)-phenylpropionic acid (CAS: 916420-39-8) represents a versatile and promising candidate in drug discovery. Ongoing research continues to expand its applications, from anti-inflammatory agents to targeted cancer therapies. Future studies should focus on optimizing its pharmacological properties and exploring novel derivatives to enhance efficacy and safety profiles.

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